(3-Ethylamino-phenyl)-carbamic acid tert-butyl ester

Physicochemical characterization Solid-state properties Regioisomer comparison

(3-Ethylamino-phenyl)-carbamic acid tert-butyl ester (CAS 1134328-07-6, molecular formula C₁₃H₂₀N₂O₂, molecular weight 236.31 g/mol) is a meta-substituted, Boc-protected N-ethyl aniline derivative classified under carbamic acid tert-butyl esters. This compound features two chemically distinct nitrogen centers: a Boc-protected aniline nitrogen (acid-labile) and a free secondary ethylamino group at the meta position of the phenyl ring, providing orthogonal reactivity handles for sequential synthetic transformations.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
Cat. No. B12852625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethylamino-phenyl)-carbamic acid tert-butyl ester
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCNC1=CC(=CC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H20N2O2/c1-5-14-10-7-6-8-11(9-10)15-12(16)17-13(2,3)4/h6-9,14H,5H2,1-4H3,(H,15,16)
InChIKeyIUHGGGKETPUZNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Ethylamino-phenyl)-carbamic acid tert-butyl ester: CAS 1134328-07-6 Procurement Specifications and Compound Class Context


(3-Ethylamino-phenyl)-carbamic acid tert-butyl ester (CAS 1134328-07-6, molecular formula C₁₃H₂₀N₂O₂, molecular weight 236.31 g/mol) is a meta-substituted, Boc-protected N-ethyl aniline derivative classified under carbamic acid tert-butyl esters . This compound features two chemically distinct nitrogen centers: a Boc-protected aniline nitrogen (acid-labile) and a free secondary ethylamino group at the meta position of the phenyl ring, providing orthogonal reactivity handles for sequential synthetic transformations [1]. Unlike fully deprotected phenylenediamine analogs or para-substituted regioisomers, this specific substitution pattern confers a distinct physicochemical and reactivity profile relevant to medicinal chemistry building block selection.

Why (3-Ethylamino-phenyl)-carbamic acid tert-butyl ester Cannot Be Replaced by the Para Isomer, Methyl Analog, or Unprotected Parent Amine


In-class compounds within the Boc-protected phenylenediamine family are not functionally interchangeable due to regiochemical and N-alkyl-specific effects on physicochemical properties, reactivity, and downstream synthetic utility. The para-substituted regioisomer (CAS 1111628-40-0) is a crystalline solid (melting point 42–44 °C) and has been cited as an acetylcholinesterase-inhibiting pesticide/insecticide , whereas meta-substituted analogs serve distinct roles in pharmaceutical intermediate synthesis. The N-methyl analog (CAS 1134328-09-8, LogP 2.92) offers lower lipophilicity than the N-ethyl target compound, affecting partitioning behavior and membrane permeability in downstream drug candidates. The fully unprotected parent amine (CAS 68621-88-5) lacks the secondary ethylamino handle needed for selective N-functionalization without Boc-deprotection interference. These differences in physical state, lipophilicity, electronic character, and orthogonal reactivity mean that direct substitution without re-optimization of reaction conditions or biological activity is not scientifically justified.

Quantitative Comparator Evidence for (3-Ethylamino-phenyl)-carbamic acid tert-butyl ester: Meta-Regiochemistry, N-Ethyl Lipophilicity, and Orthogonal Reactivity


Physical State Differentiation: Meta Isomer as a Non-Crystalline Liquid/Oil Versus Para Isomer as a Crystalline Solid

The target meta-substituted compound (CAS 1134328-07-6) has no reported melting point in standard physicochemical databases, consistent with a liquid or oil physical state at ambient temperature . In direct contrast, the para-substituted regioisomer (CAS 1111628-40-0) is a crystalline solid with a reported melting point of 42–44 °C, a predicted boiling point of 315.9±25.0 °C, and a predicted density of 1.102±0.06 g/cm³ . This physical state difference—liquid (meta) versus solid (para)—directly impacts handling, formulation, and purification workflow selection in laboratory and pilot-scale settings.

Physicochemical characterization Solid-state properties Regioisomer comparison

Lipophilicity Differentiation: N-Ethyl Target Compound Versus N-Methyl Analog

The target compound's N-ethyl substituent increases lipophilicity relative to the N-methyl analog. The N-methyl analog (CAS 1134328-09-8) has a measured LogP of 2.92 and an XLogP3 of 2.500 . The addition of one methylene (–CH₂–) unit in the target compound is estimated to increase LogP by approximately 0.5 units based on the established Hansch π constant for aliphatic carbon (π(CH₂) ≈ 0.5) [1], yielding an estimated LogP of approximately 3.4 for the target compound. This lipophilicity increment directly influences octanol-water partitioning, membrane permeability, and plasma protein binding in downstream drug candidates derived from this building block.

Lipophilicity LogP Drug-likeness N-alkyl substitution

Meta-Regiochemistry Effects on Lipophilicity: Systematic LogP Reduction Versus Para-Substituted Analogs

Meta-substituted Boc-aniline derivatives consistently exhibit lower lipophilicity compared to their para-substituted regioisomers. In a directly comparable chemical scaffold class, meta-substituted 3-(3-N-Boc-aminopropoxy)aniline displays a computed LogP of 2.3–2.56, which is approximately 1.2 LogP units lower than its para-substituted regioisomer (LogP 3.53) . This LogP differential arises from differences in molecular dipole moment and solvation free energy between meta and para substitution patterns on the aromatic ring. Applied to the target compound, the meta-substituted N-ethylamino group is expected to confer lower LogP relative to the para isomer (CAS 1111628-40-0), although quantitative measured values for both compounds remain unreported in the primary literature.

Regioisomerism LogP Meta vs. para substitution Drug design

Orthogonal Synthetic Reactivity: Differentiated Boc Deprotection Selectivity Versus N-Ethyl Stability

The target compound provides two chemically orthogonal nitrogen centers: (1) a Boc-carbamate on the aniline nitrogen, which is cleavable under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane), and (2) a secondary N-ethylamino group that remains stable under these acidic deprotection conditions and can be subsequently functionalized via reductive amination, acylation, or alkylation [1]. In contrast, the fully unprotected parent amine (CAS 68621-88-5, N-Boc-m-phenylenediamine) contains a primary aniline NH₂ group that competes with the secondary amine for electrophilic reagents, leading to mixtures of mono- and di-functionalized products . This orthogonality enables sequential, protecting-group-controlled synthetic strategies that minimize byproduct formation and improve overall yield in multi-step syntheses.

Orthogonal protection Boc deprotection Selective synthesis Bifunctional building block

Supplier Purity and Availability: Target Compound Commercial Access Profile

The target compound is commercially available from J&W Pharmaceutical (Shanghai) under catalog number 20R0652 at a purity specification of 96+% in 1g and 5g packaging formats . In comparison, the para-substituted regioisomer (CAS 1111628-40-0) is available from Beyotime at 95% purity (1g, ¥3323.00) [1] and from other suppliers at 98–99% purity . The meta-substituted N-methyl analog (CAS 1134328-09-8) is more widely stocked with multiple suppliers offering 98% purity , reflecting its broader use as a pharmaceutical building block. The target compound's more limited commercial footprint relative to the methyl analog indicates it is a specialized intermediate with less commodity-level availability, which procurement teams should factor into supply chain planning.

Commercial availability Purity specification Procurement Supplier comparison

Derivatization Pathway: Conversion to 3-(N-BOC-N-ethylamino)phenylboronic Acid as a Suzuki Coupling Partner

The target compound serves as a direct precursor to 3-(N-BOC-N-ethylamino)phenylboronic acid (CAS 2096341-60-3), a commercially validated Suzuki-Miyaura coupling building block with a molecular weight of 265.12 g/mol, a predicted boiling point of 419.3±47.0 °C, and a density of 1.14±0.1 g/cm³ . This boronic acid derivative is available from Combi-Blocks (via Fisher Scientific) at 98% purity in 1g quantities and from abcr at €858.00/25g [1]. The ability to convert the target carbamate to this coupling-ready boronic acid provides a direct entry into biaryl and aryl-heteroaryl chemical space—a privileged motif in pharmaceutical development. The N-Boc-N-ethyl substitution pattern on the boronic acid enhances solubility in organic solvents and prevents unwanted side reactions during palladium-catalyzed cross-coupling [1].

Suzuki-Miyaura coupling Boronic acid Cross-coupling Building block diversification

Optimal Application Scenarios for (3-Ethylamino-phenyl)-carbamic acid tert-butyl ester in Medicinal Chemistry and Chemical Biology


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity (LogP 3.0–3.5 Range)

When a drug discovery program has identified that a LogP window of approximately 3.0–3.5 is optimal for balancing potency, solubility, and metabolic stability, the target compound's estimated LogP of ~3.4 (derived from the N-methyl analog's measured LogP of 2.92 plus π(CH₂) ≈ 0.5 ) makes it a more suitable building block than the N-methyl analog (LogP 2.92). The meta-substitution pattern further contributes a LogP lowering of approximately 1.2 units versus the para isomer , providing an additional tuning parameter. This scenario applies particularly to CNS-targeted programs where moderate lipophilicity is critical for blood-brain barrier penetration without excessive tissue binding.

Sequential Bifunctional Derivatization in Parallel Library Synthesis

The target compound's two orthogonal nitrogen centers—an acid-labile Boc-carbamate and an acid-stable secondary N-ethylamino group—enable a two-step sequential diversification strategy . Step 1: Boc deprotection (TFA/DCM) liberates the aniline nitrogen for first-point diversity (e.g., amide coupling, sulfonylation, or reductive amination). Step 2: The intact N-ethylamino group is then functionalized via alkylation or acylation for second-point diversity. This orthogonal reactivity is unavailable in the parent N-Boc-m-phenylenediamine (CAS 68621-88-5), where the primary aromatic NH₂ competes directly with the secondary amine, leading to statistical mixtures of mono- and bis-functionalized products .

Suzuki-Miyaura Cross-Coupling Library Generation via Boronic Acid Intermediate

The target carbamate serves as a precursor to 3-(N-BOC-N-ethylamino)phenylboronic acid (CAS 2096341-60-3, commercially available at 98% purity) , which is a validated coupling partner for Pd-catalyzed Suzuki-Miyaura reactions. This enables the construction of biaryl libraries where the meta-N-ethyl-N-Boc substitution pattern is installed prior to coupling, avoiding late-stage protection/deprotection sequences. The Boc group on the boronic acid enhances solubility in organic solvents during coupling reactions and prevents catalyst poisoning by the free amine, a well-documented issue with unprotected aminoaryl boronic acids .

Solution-Phase Parallel Chemistry Where Liquid Handling Is Preferred

Unlike the para-substituted regioisomer (CAS 1111628-40-0), which is a crystalline solid with a melting point of 42–44 °C , the target meta-substituted compound exhibits no reported melting point in standard databases and is inferred to be a liquid or oil at ambient temperature . This physical state is advantageous for solution-phase parallel synthesis platforms that rely on automated liquid handling systems, where solid dispensing introduces weighing errors and dissolution variability. Liquid building blocks enable more accurate stoichiometric control in high-throughput experimentation.

Quote Request

Request a Quote for (3-Ethylamino-phenyl)-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.